2-Piperazineethanol

Medicinal Chemistry Organic Synthesis Analytical Chemistry

2-Piperazineethanol (CAS 25154-38-5), IUPAC name 2-piperazin-2-ylethanol, is a heterocyclic organic compound with molecular formula C₆H₁₄N₂O and molecular weight 130.19 g/mol. It features a piperazine ring substituted at the C2 position with an ethanol (-CH₂CH₂OH) moiety, distinguishing it from the more common N-substituted piperazineethanol isomer (CAS 103-76-4) where the ethanol group is attached to the piperazine nitrogen.

Molecular Formula C6H14N2O
Molecular Weight 130.19 g/mol
CAS No. 25154-38-5
Cat. No. B1197714
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Piperazineethanol
CAS25154-38-5
Synonymsmonohydroxyethylpiperazine
Molecular FormulaC6H14N2O
Molecular Weight130.19 g/mol
Structural Identifiers
SMILESC1CNC(CN1)CCO
InChIInChI=1S/C6H14N2O/c9-4-1-6-5-7-2-3-8-6/h6-9H,1-5H2
InChIKeyDSSFSAGQNGRBOR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Piperazineethanol (CAS 25154-38-5): Structural Specifications and Procurement-Relevant Physicochemical Profile


2-Piperazineethanol (CAS 25154-38-5), IUPAC name 2-piperazin-2-ylethanol, is a heterocyclic organic compound with molecular formula C₆H₁₄N₂O and molecular weight 130.19 g/mol [1]. It features a piperazine ring substituted at the C2 position with an ethanol (-CH₂CH₂OH) moiety, distinguishing it from the more common N-substituted piperazineethanol isomer (CAS 103-76-4) where the ethanol group is attached to the piperazine nitrogen [1]. This structural difference confers distinct hydrogen-bonding capacity (three H-bond donors versus two for the N-substituted analog) and alters its reactivity profile in nucleophilic substitution and coordination chemistry contexts [1]. The compound is registered as a by-product of triethylenediamine manufacture without isomeric designation, underscoring the importance of verifying exact structural identity during procurement [2].

2-Piperazineethanol CAS 25154-38-5: Why Simple Piperazineethanol Substitution Is Not Scientifically Valid


Generic substitution of piperazineethanol derivatives without verifying exact isomeric identity introduces substantial risk of experimental failure due to fundamentally different regiochemistry and molecular recognition properties. The procurement specification for CAS 25154-38-5 designates 2-piperazin-2-ylethanol—a C-substituted piperazine where the ethanol group is attached directly to the carbon backbone rather than to a ring nitrogen [1]. This is distinct from the commercially more abundant 1-(2-hydroxyethyl)piperazine (CAS 103-76-4), an N-substituted isomer with different hydrogen-bond donor count (two versus three), InChIKey, and chromatographic behavior [1][2]. In chiral or stereospecific applications, the (R)- and (S)- enantiomers of 2-piperazineethanol bear distinct CAS numbers (660862-46-4 and 660862-47-5, respectively) and exhibit markedly different biological activities and synthetic utility—neither can be replaced by racemic mixtures or the N-substituted analog without compromising experimental reproducibility or patent compliance [3]. The compound's classification as a non-isomerically designated by-product in industrial triethylenediamine streams further complicates sourcing, requiring explicit confirmation of structural identity beyond generic nomenclature [4].

2-Piperazineethanol (25154-38-5): Quantitative Differentiation Evidence Versus N-Substituted and Chiral Analogs


Regiochemical Differentiation: C2-Substituted Versus N-Substituted Piperazineethanol Isomers

2-Piperazineethanol (CAS 25154-38-5) is the C2-substituted regioisomer (2-piperazin-2-ylethanol), whereas CAS 103-76-4 is the N1-substituted regioisomer (2-piperazin-1-ylethanol) [1]. The C2-substituted isomer possesses three hydrogen bond donors (two amine NH groups plus one alcohol OH), compared to two hydrogen bond donors for the N-substituted isomer (one amine NH plus one alcohol OH) . This difference directly impacts solubility, coordination chemistry, and molecular recognition in biological targets.

Medicinal Chemistry Organic Synthesis Analytical Chemistry

Chiral Resolution: Enantiomer-Specific Catalytic Activity of (R)-2-Piperazineethanol Derivatives

The (R)-enantiomer of 2-piperazineethanol (CAS 660862-46-4), when incorporated into a polymer-supported catalytic resin as (R)-2-piperazino-1,1,2-triphenylethanol, demonstrates high enantioselectivity in aldehyde ethylation, producing 1-arylpropanols with 94–95% enantiomeric excess (ee) using only 2 mol% catalyst loading at 0°C for 4 hours [1]. While this study used a more complex derivative, the enantiopure (R)-2-piperazineethanol core is the essential chiral scaffold. The racemic mixture (CAS 25154-38-5) lacks stereochemical purity; the (S)-enantiomer (CAS 660862-47-5) would be expected to produce opposite stereochemical outcomes or substantially reduced enantioselectivity.

Asymmetric Catalysis Polymer-Supported Reagents Enantioselective Synthesis

Chromatographic Retention Behavior: Distinct Gas Chromatography Retention Indices for 2-Piperazineethanol

2-Piperazineethanol (CAS 25154-38-5) exhibits characteristic gas chromatographic retention behavior on polar PEG-2000 stationary phase, with reported Kovats retention indices of 1985 at 179°C and 1948 at 200°C under isothermal conditions with helium carrier gas [1]. These values enable unambiguous identification and quantification of the target compound in complex mixtures, distinguishing it from the N-substituted isomer (CAS 103-76-4) which exhibits different chromatographic retention behavior.

Analytical Method Development Quality Control GC-MS

Polyurethane Catalysis: N-Substituted Piperazineethanol Isomer as Established Intermediate Versus 2-Piperazineethanol

The N-substituted piperazineethanol isomer (1-(2-hydroxyethyl)piperazine, CAS 103-76-4) is well-established as an intermediate in polyurethane catalyst manufacture, serving as a precursor for N-substituted alkoxyalkyl piperazine catalysts claimed in patent EP 0144573 A3 / US 4500654 for polyurethane production [1]. These catalysts are characterized by alkylene moieties of C₁–C₅ and alkoxy moieties of C₁–C₃ [1]. In contrast, 2-piperazineethanol (CAS 25154-38-5), bearing the ethanol group on the ring carbon rather than nitrogen, presents a different steric and electronic environment that would alter coordination to isocyanate groups, potentially modifying gelation rate, foam rise profile, or reaction selectivity.

Polymer Chemistry Industrial Catalysis Polyurethane Foam

2-Piperazineethanol (25154-38-5): Evidence-Driven Application Scenarios for Scientific Procurement


Chiral Scaffold for Asymmetric Catalysis and Enantioselective Synthesis

The (R)-enantiomer of 2-piperazineethanol (CAS 660862-46-4) serves as the chiral core for polymer-supported catalytic resins that deliver 94–95% enantiomeric excess in aldehyde ethylation reactions with only 2 mol% catalyst loading [1]. This application scenario demands procurement of enantiopure material—the racemic mixture (CAS 25154-38-5) or (S)-enantiomer (CAS 660862-47-5) cannot substitute without compromising stereochemical outcome. Researchers developing asymmetric methodologies should explicitly specify the desired stereoisomer and verify enantiomeric purity via chiral HPLC or optical rotation upon receipt.

Regiochemistry-Dependent Medicinal Chemistry Building Block

2-Piperazineethanol (CAS 25154-38-5) provides a C-substituted piperazine scaffold with three hydrogen bond donors, distinct from the two H-bond donors of the N-substituted isomer (CAS 103-76-4) [1][2]. This difference alters solubility, target binding thermodynamics, and metabolic stability of derived compounds. Medicinal chemists exploring structure-activity relationships where hydrogen bonding capacity or spatial orientation of the ethanol group is critical should procure CAS 25154-38-5 specifically rather than the more commercially abundant N-substituted analog, and should document exact CAS number and structural verification in experimental records to ensure reproducibility.

Analytical Reference Standard for Isomer-Specific Chromatographic Identification

The established gas chromatographic retention indices for 2-piperazineethanol (Kovats RI = 1985 at 179°C and 1948 at 200°C on PEG-2000) provide a validated analytical fingerprint for isomer identification [1]. Quality control laboratories and analytical method developers requiring unambiguous differentiation between C-substituted and N-substituted piperazineethanol isomers can utilize authentic CAS 25154-38-5 reference material to establish retention time benchmarks and confirm isomer identity in incoming raw materials or reaction mixtures.

Triethylenediamine Process By-Product Isolation and Valorization Research

2-Piperazineethanol is documented as a by-product of triethylenediamine (TEDA) manufacture, with the CAS registry number assigned to the compound without isomeric designation [1]. Industrial researchers investigating process stream valorization, by-product recovery optimization, or alternative synthetic routes to TEDA should procure CAS 25154-38-5 as an authentic reference for quantification and mass balance studies. This application scenario requires material that matches the actual industrial by-product composition, distinguishing it from synthetic-grade alternatives that may contain different isomeric distributions.

Technical Documentation Hub

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